

# Lenvatinib-d4 chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Lenvatinib-d4 |           |
| Cat. No.:            | B12298835     | Get Quote |

An In-Depth Technical Guide to the Chemical Properties and Stability of Lenvatinib-d4

#### Introduction

**Lenvatinib-d4** is the deuterated form of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor.[1] Lenvatinib targets a range of receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression, including Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[2][3] Due to its isotopic labeling, **Lenvatinib-d4** serves as an essential internal standard for the quantification of Lenvatinib in biological matrices by mass spectrometry-based assays, such as GC- or LC-MS.[2] This guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies related to **Lenvatinib-d4** for researchers and drug development professionals.

## **Chemical and Physical Properties**

**Lenvatinib-d4** is a stable, isotopically labeled compound with physical properties closely matching its non-deuterated counterpart. Key chemical identifiers and properties are summarized below.



| Property          | Value                                                                                                                  | Reference(s) |
|-------------------|------------------------------------------------------------------------------------------------------------------------|--------------|
| Formal Name       | 4-[3-chloro-4-[[(cyclopropyl-<br>2,2,3,3-d4-<br>amino)carbonyl]amino]phenox<br>y]-7-methoxy-6-<br>quinolinecarboxamide | [2]          |
| CAS Number        | 2264050-65-7                                                                                                           | [2]          |
| Molecular Formula | C21H15D4CIN4O4                                                                                                         | [2][4][5]    |
| Molecular Weight  | 430.9 g/mol                                                                                                            | [2][6]       |
| Monoisotopic Mass | 430.1345898 Da                                                                                                         | [6]          |
| Purity            | ≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> )                                                                | [2]          |
| Synonyms          | E7080-d4, 4-[3-Chloro-4-<br>[(cyclopropylaminocarbonyl)am<br>ino]phenoxy]-7-methoxy-6-<br>quinolinecarboxamide-d4      | [1][4]       |
| SMILES            | COC(C(C(N)=O)=C1)=CC2=C<br>1C(OC3=CC(Cl)=C(NC(NC4C(<br>[2H])([2H])C4([2H])<br>[2H])=O)C=C3)=CC=N2                      | [2][5]       |
| InChI Key         | WOSKHXYHFSIKNG-<br>RRVWJQJTSA-N                                                                                        | [2]          |

# **Solubility and Storage**

Proper storage and handling are critical to maintain the integrity and stability of **Lenvatinib-d4**. The compound is typically supplied as a solid.



| Condition      | Recommendation                                                                                      | Reference(s) |
|----------------|-----------------------------------------------------------------------------------------------------|--------------|
| Solid (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years.                                       | [1][2][7]    |
| In Solvent     | Store at -80°C for up to 6 months or at -20°C for up to 1 month.                                    | [1]          |
| Shipping       | Shipped at ambient room temperature in the continental US; conditions may vary for other locations. | [1][2][7]    |
| Solubility     | Soluble in DMSO (≥12.78 mg/mL), DMF, and Methanol.                                                  | [1][2]       |

Note: The manufacturer cautions that hygroscopic DMSO can significantly impact the solubility of the product.[1]

# **Stability Profile**

While specific degradation studies for **Lenvatinib-d4** are not extensively published, the stability of the parent compound, Lenvatinib, provides a strong indication of its likely behavior under stress conditions. Lenvatinib has been shown to be sensitive to hydrolysis but relatively stable under other conditions.



| Stress Condition    | Observation                                                                 | Reference(s) |
|---------------------|-----------------------------------------------------------------------------|--------------|
| Acidic Hydrolysis   | Sensitive; degradation products (DP I and IV) were observed.                | [8]          |
| Alkaline Hydrolysis | Sensitive; degradation products (DP II, III, and V) were detected.          | [8]          |
| Neutral Hydrolysis  | Comparatively stable.                                                       | [8]          |
| Oxidative           | Comparatively stable.                                                       | [8]          |
| Thermal             | Comparatively stable; no decomposition if used according to specifications. | [8]          |
| Photolytic          | Comparatively stable.                                                       | [8]          |

The susceptibility to hydrolysis highlights the need for careful control of pH and moisture when preparing solutions or designing liquid formulations.[8]

## **Experimental Protocols**

As **Lenvatinib-d4** is primarily used as an internal standard, its analytical characterization is crucial. The following protocols are based on established methods for the analysis of Lenvatinib.

### Purity and Stability Assessment by RP-HPLC

This method can be used for routine analysis and to monitor the stability of **Lenvatinib-d4** in bulk and pharmaceutical forms.

- Instrumentation: Waters HPLC with Auto-Sampler (e.g., Separation module 2695) and a Photo Diode Array (PDA) detector.[9][10]
- Column: Thermosil C18 (4.5 x 150 mm, 5.0 μm particle size).[9][10]
- Mobile Phase: A mixture of Methanol and Water (65:35% v/v).[9][10]



Flow Rate: 0.8 mL/min.[9][10]

Detection Wavelength: 265 nm.[9][10]

Injection Volume: 20 μL.

Column Temperature: Ambient.

Procedure:

- Prepare a stock solution of Lenvatinib-d4 in a suitable solvent (e.g., Methanol).
- Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 30 μg/mL - 150 μg/mL for Lenvatinib).[9]
- Filter all solutions through a 0.22 μm filter before injection.
- Inject the samples into the HPLC system and record the chromatograms.
- The purity is determined by calculating the area percentage of the principal peak relative
  to the total peak area. For stability studies, the peak area of **Lenvatinib-d4** is monitored
  over time under various stress conditions.

### **Stress Degradation Protocol**

To evaluate the intrinsic stability of **Lenvatinib-d4**, forced degradation studies can be performed based on ICH guidelines.

- Acid Hydrolysis: Incubate the drug solution in 0.1 N HCl at 80°C for a specified period.
- Alkaline Hydrolysis: Incubate the drug solution in 0.1 N NaOH at 80°C for a specified period.
- Neutral Hydrolysis: Reflux the drug solution in water at 80°C.
- Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature.
- Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for several hours.



• Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.

After exposure, samples are neutralized (if necessary), diluted, and analyzed by the RP-HPLC method described above to quantify the remaining parent compound and identify degradation products.

#### **Mechanism of Action and Metabolism**

Lenvatinib functions by inhibiting multiple RTKs, thereby blocking key signaling pathways involved in cell proliferation and angiogenesis.[3]



Click to download full resolution via product page

Caption: Lenvatinib inhibits multiple RTKs, blocking pro-oncogenic signaling.

The metabolism of Lenvatinib is complex, involving primary pathways mediated by Cytochrome P450 3A (CYP3A) and aldehyde oxidase (AO), as well as a unique glutathione (GSH) conjugation pathway observed in monkeys.[3][11]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lenvatinib | C21H19ClN4O4 | CID 9823820 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]



- 5. Lenvatinib-d4 | CAS | LGC Standards [lgcstandards.com]
- 6. Lenvatinib-d4 | C21H19ClN4O4 | CID 162640490 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lenvatinib-d4 | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 11. Unique metabolic pathway of [(14)C]lenvatinib after oral administration to male cynomolgus monkey PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lenvatinib-d4 chemical properties and stability].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12298835#lenvatinib-d4-chemical-properties-and-stability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com